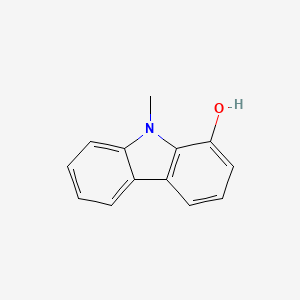

1-Hydroxy-N-methylcarbazole

Overview

Description

1-Hydroxy-N-methylcarbazole is a derivative of carbazole, which is an aromatic heterocyclic organic compound . It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .

Synthesis Analysis

The synthesis of this compound involves several steps. The majority of carbazole derivatives are derived from 3-methylcarbazole as a common precursor . The tricyclic basic skeleton is formed via a prenylated 2-quinolone intermediate. The following steps are speculated to involve the formation of 2-prenylindole and cyclization of the prenyl side chain to generate 3-methylcarbazole . In vitro, N-Methylcarbazole is converted to four major metabolites: N-hydroxymethylcarbazole, this compound, 2-hydroxy-N-methylcarbazole, and 3-hydroxy-N-methylcarbazole .Molecular Structure Analysis

The molecular structure of this compound is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole (equivalent to the 9a–4a double bond in indole) .Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Scientific Research Applications

Anti-Inflammatory Applications

1-Hydroxy-N-methylcarbazole, a derivative of carbazole, has shown potential in anti-inflammatory applications. A study focusing on 3-methylcarbazoles, closely related to this compound, demonstrated their effectiveness as anti-inflammatory agents. These compounds were found to suppress the release of pro-inflammatory cytokines in macrophages activated by different stimuli, suggesting their potential development as anti-inflammatory remedies (Taechowisan et al., 2012).

Synthesis and Applications in Alkaloid Production

The synthesis of various carbazole alkaloids, including derivatives similar to this compound, has been achieved on a gram scale. These alkaloids, such as 2-hydroxy-3-methylcarbazole, have significant biological activities and are used in medicinal chemistry. Efficient synthetic routes for these compounds enhance their availability for various applications, including pharmaceuticals (Dai et al., 2015).

Neuroprotective Potential

Phyto-carbazole alkaloids, which include derivatives like this compound, have been identified for their potential neuroprotective activities. These compounds, found in the Rutaceae family, exhibit significant biological activities and have been evaluated for their multitarget approaches in ameliorating neurodegenerative diseases (Tan et al., 2022).

Antitumor Properties

Carbazole derivatives, including this compound, have been explored for their antitumor properties. A study synthesizing new b-Fused carbazoles as potential antitumor agents highlighted the relevance of such compounds in cancer treatment research. The synthesized compounds featured the core structure of previously developed antitumor compounds (Haider et al., 2014).

Photophysical Properties

The photophysical properties of carbazole derivatives, including this compound, have been studied, particularly their triplet lifetimes when complexed with metal. A research demonstrated a significant reduction in the triplet lifetimes of N-methylcarbazole upon complexation, which is relevant in the fields of photochemistry and material science (Burress et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of 1-Hydroxy-N-methylcarbazole research could involve exploring its potential applications in various fields such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Additionally, its antiplasmodial activity suggests potential for development as an antimalarial drug .

properties

IUPAC Name |

9-methylcarbazol-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-14-11-7-3-2-5-9(11)10-6-4-8-12(15)13(10)14/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDHBQLNRAQGHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188043 | |

| Record name | 1-Hydroxy-N-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3449-61-4 | |

| Record name | 1-Hydroxy-N-methylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-N-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1209786.png)